Selective ACE Inhibition: No Off-Target Activity Against Aminopeptidase P
In a purified pig kidney aminopeptidase P assay, pentoprilat exhibited no detectable inhibitory effect, contrasting sharply with the carboxylalkyl ACE inhibitors cilazaprilat, enalaprilat, and ramiprilat which demonstrated I50 values ranging from 3 to 12 μM [1]. All tested inhibitors showed comparable potency against ACE with I50 values in the 1–6 nM range, confirming that the differential effect is specific to aminopeptidase P [1].
| Evidence Dimension | Inhibition of purified pig kidney aminopeptidase P (I50) |
|---|---|
| Target Compound Data | No inhibitory effect (I50 > highest tested concentration, reported as 'no inhibitory effect') |
| Comparator Or Baseline | Cilazaprilat: I50 3–12 μM; Enalaprilat: I50 3–12 μM; Ramiprilat: I50 3–12 μM |
| Quantified Difference | Pentoprilat exhibits no inhibition versus I50 of 3–12 μM for comparators, representing at least a 250-fold difference in potency relative to the lower bound of the comparator range |
| Conditions | Aminopeptidase P purified from pig kidney cortex; in vitro enzyme inhibition assay |
Why This Matters
The absence of aminopeptidase P inhibition allows pentoprilat to be used in experiments where confounding effects on bradykinin and substance P metabolism must be excluded, or where selective ACE inhibition is required without cross-reactivity at this secondary metalloprotease.
- [1] Hooper NM, Hryszko J, Oppong SY, Turner AJ. Inhibition by converting enzyme inhibitors of pig kidney aminopeptidase P. Hypertension. 1992;19(3):281-285. doi:10.1161/01.hyp.19.3.281 View Source
